3-(5-Bromo-2-fluorophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC13553942
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFN2 |
|---|---|
| Molecular Weight | 241.06 g/mol |
| IUPAC Name | 5-(5-bromo-2-fluorophenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |
| Standard InChI Key | SXERMJTWSGFYDX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 5-(5-bromo-2-fluorophenyl)-1H-pyrazole, reflecting its substitution pattern: a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, which is connected to the pyrazole core at the 5-position. Its SMILES notation (C1=CC(=C(C=C1Br)C2=CC=NN2)F) and InChIKey (SXERMJTWSGFYDX-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.06 g/mol | |
| SMILES | C1=CC(=C(C=C1Br)C2=CC=NN2)F | |
| InChIKey | SXERMJTWSGFYDX-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
While direct crystallographic data for 3-(5-bromo-2-fluorophenyl)-1H-pyrazole is limited, analogous pyrazole derivatives exhibit planar geometries with slight distortions due to halogen substituents . The fluorine atom’s electronegativity and the bromine atom’s steric bulk influence electronic distribution, potentially affecting binding interactions in biological systems .
Synthesis and Preparation Methods
Traditional Cyclocondensation Approaches
Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For halogenated derivatives like 3-(5-bromo-2-fluorophenyl)-1H-pyrazole, bromo-fluorophenyl acetylenes or enol ethers may serve as precursors, reacting with hydrazine under acidic or basic conditions .
Example Reaction Pathway:
This method yields moderate to high purity products, though optimization of reaction time and temperature is critical to minimizing byproducts .
Modern Catalytic Strategies
Recent advances employ transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions to introduce aryl groups. For instance, Suzuki-Miyaura coupling could attach a pre-functionalized bromo-fluorophenyl moiety to a pyrazole boronic ester . Such methods enhance regioselectivity and enable scalable production .
Physicochemical Properties
Solubility and Stability
The compound’s solubility varies with solvent polarity: sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Spectroscopic Characterization
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NMR: -NMR spectra typically show aromatic protons near δ 7.2–8.1 ppm and pyrazole protons at δ 6.5–7.0 ppm .
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Mass Spectrometry: ESI-MS exhibits a dominant [M+H] peak at m/z 241.06, consistent with its molecular weight.
Applications and Future Directions
Drug Development
This compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Functionalization at the 1-position (e.g., carboxylation, alkylation) enhances target selectivity .
Material Science
Halogenated pyrazoles act as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in optoelectronics .
Research Challenges and Opportunities
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